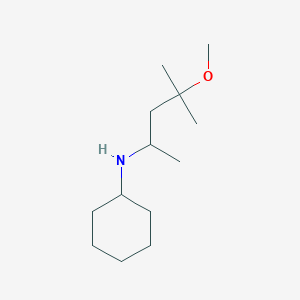

N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine

CAS No.:

Cat. No.: VC13349948

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27NO |

|---|---|

| Molecular Weight | 213.36 g/mol |

| IUPAC Name | N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine |

| Standard InChI | InChI=1S/C13H27NO/c1-11(10-13(2,3)15-4)14-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 |

| Standard InChI Key | AJASGZABWJJOBO-UHFFFAOYSA-N |

| SMILES | CC(CC(C)(C)OC)NC1CCCCC1 |

| Canonical SMILES | CC(CC(C)(C)OC)NC1CCCCC1 |

Introduction

Chemical Identity and Structural Features

The molecular formula of N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol . Its structure comprises a cyclohexanamine moiety linked to a 4-methoxy-4-methylpentan-2-yl group. The SMILES notation CC(NC1CCCCC1)CC(C)(OC)C precisely encodes its branched topology, highlighting the methoxy group at the 4-position of the pentan-2-yl chain and the methyl substituent adjacent to it .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1038707-64-0 |

| Molecular Formula | C₁₃H₂₇NO |

| Molecular Weight | 213.36 g/mol |

| SMILES | CC(NC1CCCCC1)CC(C)(OC)C |

| Supplier (Primary) | UkrOrgSynthesis Ltd. |

| Purity | Not specified in open sources |

The compound’s IUPAC name reflects its substitution pattern: the pentan-2-yl backbone bears methoxy and methyl groups at the 4-position, while the amine group at position 2 is bonded to the cyclohexane ring .

Synthesis and Reaction Pathways

While no direct synthesis protocols for N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine are disclosed in publicly available literature, its structure suggests plausible synthetic routes. A reductive amination strategy could involve the reaction of cyclohexylamine with a ketone precursor, such as 4-methoxy-4-methylpentan-2-one, under catalytic hydrogenation conditions. Alternatively, nucleophilic substitution reactions between a preformed amine and a halogenated alkane derivative might be feasible, though steric hindrance from the branched chain could limit efficiency .

Physical and Chemical Properties

Data on the compound’s physical properties (e.g., melting point, boiling point, solubility) remain unreported in open sources. Its tertiary amine structure implies limited water solubility and a propensity to form salts with acids, which could enhance solubility for industrial applications. The methoxy group’s electron-donating effects may influence reactivity in electrophilic substitution or oxidation reactions, though specific studies are lacking .

| Supplier | Location | Product Code | Availability |

|---|---|---|---|

| UkrOrgSynthesis Ltd. | Ukraine | 6230 | Limited batches |

| BLD Pharmatech | Global | 1038707-64-0 | Custom synthesis |

Research Gaps and Future Directions

The dearth of peer-reviewed studies on N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine underscores significant research opportunities:

-

Synthetic Optimization: Development of efficient, scalable routes using modern catalytic systems (e.g., enzymatic or photochemical methods).

-

Physicochemical Profiling: Determination of solubility, partition coefficients (logP), and spectroscopic signatures (NMR, IR).

-

Biological Screening: Evaluation of antimicrobial, antiviral, or receptor-binding activities given the pharmacophore potential of tertiary amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume